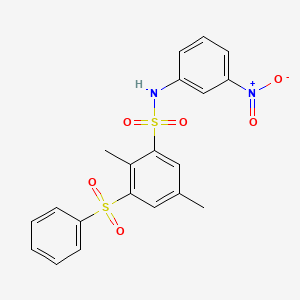![molecular formula C17H16F3NO2S B6136618 4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP and belongs to the class of psychoactive substances known as phenylpiperazines. TFMPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various neurotransmitters and receptors.
Mécanisme D'action
TFMPP is believed to exert its effects primarily through its interactions with serotonin receptors in the brain. Specifically, TFMPP has been shown to act as a partial agonist at both the 5-HT1A and 5-HT2A receptors. This results in a range of effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. TFMPP has also been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine. These effects are believed to contribute to the psychoactive effects of TFMPP.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using TFMPP in scientific research is its well-characterized mechanism of action. This allows researchers to study the effects of TFMPP on specific neurotransmitters and receptors with a high degree of precision. However, one limitation of using TFMPP in lab experiments is its potential for toxicity at high doses. Careful dosing and monitoring of subjects is necessary to ensure the safety of research subjects.
Orientations Futures
There are a number of potential future directions for research on TFMPP. One area of interest is the development of new drugs that target specific serotonin receptors, based on the mechanisms of action of TFMPP. Another potential direction for research is the study of the effects of TFMPP on other neurotransmitters and receptors, including those involved in addiction and mood disorders. Overall, TFMPP represents a valuable tool for studying the mechanisms of action of various neurotransmitters and receptors, and has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
TFMPP can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzylamine with 4-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with morpholine to yield TFMPP. Other methods for synthesizing TFMPP have also been reported in the literature.
Applications De Recherche Scientifique
TFMPP has been used extensively in scientific research to study the mechanisms of action of various neurotransmitters and receptors. One of the primary applications of TFMPP has been in the study of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. TFMPP has also been used to study the effects of various drugs on the central nervous system, including stimulants and hallucinogens.
Propriétés
IUPAC Name |
thiophen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c18-17(19,20)13-4-1-3-12(9-13)10-14-11-21(6-7-23-14)16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGUBPJCZNOREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CS2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)



![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)